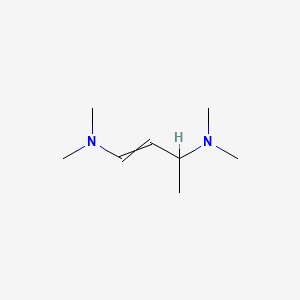
1-Butene-1,3-diamine, N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C8H18N2This compound is characterized by the presence of two amine groups attached to a butene backbone, with each amine group being substituted with two methyl groups .
Vorbereitungsmethoden
The synthesis of 1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- typically involves the reaction of 1,4-dichlorobutene with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides
Wissenschaftliche Forschungsanwendungen
1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- can be compared with similar compounds such as:
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Similar structure but with a different position of the double bond.
N,N,N’,N’-Tetramethylethylenediamine: A shorter chain analogue with similar amine substitutions.
N,N,N’,N’-Tetramethylbenzidine: A structurally different compound with similar amine substitutions .
These comparisons highlight the unique structural features and reactivity of 1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl-.
Eigenschaften
CAS-Nummer |
17336-84-4 |
|---|---|
Molekularformel |
C8H18N2 |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N-tetramethylbut-1-ene-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-8(10(4)5)6-7-9(2)3/h6-8H,1-5H3 |
InChI-Schlüssel |
DOJGJJJBWVDGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CN(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















